2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide

Description

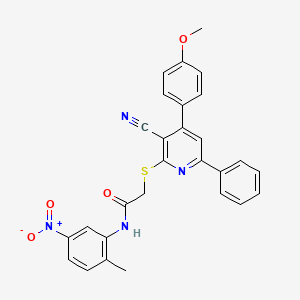

The compound 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring a pyridine core substituted with cyano, methoxyphenyl, and phenyl groups. A thioether linkage connects the pyridine moiety to an acetamide group, which is further substituted with a 2-methyl-5-nitrophenyl group.

Properties

Molecular Formula |

C28H22N4O4S |

|---|---|

Molecular Weight |

510.6 g/mol |

IUPAC Name |

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-methyl-5-nitrophenyl)acetamide |

InChI |

InChI=1S/C28H22N4O4S/c1-18-8-11-21(32(34)35)14-25(18)30-27(33)17-37-28-24(16-29)23(19-9-12-22(36-2)13-10-19)15-26(31-28)20-6-4-3-5-7-20/h3-15H,17H2,1-2H3,(H,30,33) |

InChI Key |

VQRQGQDVEIWEPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N |

Origin of Product |

United States |

Biological Activity

The compound 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide (CAS No. 332053-67-5) has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C27H19N3O5S

- Molecular Weight : 497.52 g/mol

- Structural Features : The compound contains a pyridine ring, a cyano group, and a methoxyphenyl moiety, which may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For example:

- Inhibition of Cancer Cell Lines : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

- IC50 Values : Compounds similar to this one have demonstrated low IC50 values (concentration required to inhibit cell growth by 50%), indicating potent activity against cancer cells. Specific data for this compound is still under investigation.

Antimicrobial Activity

The compound's potential antimicrobial effects are also noteworthy:

- Bacterial Inhibition : Preliminary studies suggest that it may possess antibacterial properties against certain strains, although specific data on the effectiveness against various pathogens is limited.

- Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Activity Assessment

A study conducted on derivatives of pyridine-based compounds showed that modifications in the substituents significantly affected their anticancer activity. The compound was tested alongside known inhibitors and demonstrated comparable efficacy in inhibiting tumor growth in vitro .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various thioacetamide derivatives, the compound exhibited moderate antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) that suggests potential for further development as an antibiotic agent .

Summary Table of Biological Activities

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its structural features suggest potential as an anti-cancer agent, as similar compounds have shown efficacy against various cancer cell lines.

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the cyano and methoxy groups is thought to enhance its interaction with biological targets.

- Antimicrobial Properties : Some research has suggested that the compound possesses antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Applications in Medicinal Chemistry

The synthesis of this compound and its derivatives is of great interest for developing new pharmaceuticals. Its complex structure allows for modifications that can enhance potency and selectivity against specific biological targets.

Case Studies

- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by targeting specific pathways involved in cell cycle regulation.

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration.

Applications in Material Science

Beyond medicinal applications, this compound can be utilized in material science due to its unique electronic properties. Its ability to form stable complexes with metal ions opens avenues for developing sensors and catalysts.

- Sensor Development : The electronic properties make it suitable for use in chemical sensors that detect environmental pollutants or biomolecules.

- Catalytic Applications : The compound can serve as a catalyst in organic reactions, particularly those involving nucleophilic substitutions or cycloadditions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares key features with several acetamide derivatives and pyridine-based molecules described in the evidence. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Electron-Withdrawing Groups : The target compound’s nitro group (strong electron-withdrawing) contrasts with chloro, fluoro (moderate electron-withdrawing), and trifluoromethyl (strongly hydrophobic) groups in analogues . This may enhance electrophilic reactivity or binding to nitroreductase enzymes.

- Thioether Linkage : Present in the target and analogues (e.g., ), this group improves metabolic stability compared to ethers or esters but may introduce susceptibility to oxidation .

Key Observations:

- Reaction Solvents: Ethanol and acetonitrile are common solvents for acetamide couplings, with triethylamine often used to scavenge acids .

- Yield Optimization : High yields (85–90%) in and suggest efficient nucleophilic substitution or thioether formation, which may apply to the target compound’s synthesis.

Physicochemical and Functional Properties

Table 3: Property Comparison

Key Observations:

- Melting Points: The target compound’s nitro and cyano groups may elevate its melting point compared to non-polar analogues (e.g., ).

- Solubility : The nitro group’s polarity could improve solubility in dimethyl sulfoxide (DMSO) but reduce it in aqueous media, similar to .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.